molecular formula C14H21NO2S B2662285 (E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide CAS No. 1396890-96-2

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2662285
CAS No.: 1396890-96-2
M. Wt: 267.39
InChI Key: RLZREPNVXHSRTR-VOTSOKGWSA-N
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Description

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a thiophene heterocycle conjugated to an acrylamide core, a structural motif shared with several biologically active molecules investigated for their inhibitory properties against various therapeutic targets. The α,β-unsaturated carbonyl system is a key pharmacophore, known to act as a soft electrophile that can form covalent adducts with cysteine thiolate groups on specific proteins, a mechanism associated with the modulation of enzymatic activity . The 3-hydroxy-4,4-dimethylpentyl side chain contributes to the molecule's overall polarity and may influence its solubility and pharmacokinetic profile. Acrylamide-based compounds have demonstrated diverse research applications, including investigation as tubulin polymerization inhibitors for potential chemotherapeutic development and as melanogenesis inhibitors in dermatological research for hyperpigmentation . Researchers value this compound for its potential to disrupt protein function and cellular processes through targeted covalent binding. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures must be followed, as acrylamide derivatives are known to exhibit neurotoxic effects and should be considered potential health hazards .

Properties

IUPAC Name

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)12(16)8-9-15-13(17)7-6-11-5-4-10-18-11/h4-7,10,12,16H,8-9H2,1-3H3,(H,15,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZREPNVXHSRTR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C=CC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(CCNC(=O)/C=C/C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide is a compound characterized by its unique structure, which includes a thiophene ring and an acrylamide moiety. This configuration suggests potential for diverse interactions in biological systems, making it a candidate for various applications in medicinal chemistry and materials science. Despite its promising structure, research on this specific compound remains limited.

The chemical properties of this compound are as follows:

PropertyValue
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
CAS Number 1396890-96-2

The biological activity of acrylamide derivatives, including this compound, is often linked to their electrophilic nature. These compounds can react with biological nucleophiles such as proteins and DNA, leading to cytotoxic effects. The reactivity is primarily due to the α,β-unsaturated carbonyl moiety of the acrylamide acting as a Michael acceptor in reactions with nucleophiles like glutathione (GSH) .

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of this compound. Acrylamides have been shown to exhibit varying degrees of cytotoxicity depending on their structure and substituents. In vitro studies indicate that certain acrylamides can activate oxidative stress responses and induce cell death at specific concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the potential biological activity of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
2-Methyl-6-phenyletinylpyridineContains phenyl and pyridine ringsAntagonistic activity on mGluR5Unique heterocyclic structure
Thiophene-based derivativesVarious substituents on thiopheneAntimicrobial and anti-inflammatoryDiverse functionalization potential
Acrylamide derivativesAcrylamide backboneVariable depending on substituentsHigh reactivity due to double bond

The uniqueness of this compound lies in its specific combination of a thiophene ring with a long aliphatic chain that includes a hydroxyl group. This structural feature may enhance its solubility and bioavailability compared to other similar compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research has indicated that similar compounds can inhibit melanin production in melanoma cell lines through modulation of gene expression related to melanogenesis . These findings suggest that further investigation into the inhibitory effects of this compound on melanin production could be valuable.

Additionally, studies on acrylamide derivatives reveal that they can penetrate biological membranes effectively, reaching potential sites of action within cells . This property is essential for therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

The thiophene ring in the compound may enhance its interaction with microbial enzymes, suggesting potential antimicrobial properties . Studies indicate that similar thiophene-containing compounds exhibit significant activity against various microbial strains, which could be further explored for developing new antimicrobial agents.

Anti-inflammatory Properties

Compounds with structural similarities to (E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide have demonstrated efficacy in modulating inflammatory pathways. The presence of the hydroxyl group may contribute to its ability to interact with biological targets involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Cancer Treatment

Research into acrylamide derivatives has shown that they can exhibit cytotoxic effects against cancer cells. The unique structure of this compound could provide a basis for developing novel anticancer therapies by targeting specific cancer pathways.

Polymer Chemistry

The acrylamide functional group allows for the potential polymerization of this compound into various polymeric materials. These materials can be tailored for specific applications such as drug delivery systems or biodegradable plastics.

Sensor Development

Due to its unique electronic properties associated with the thiophene ring, this compound may be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers.

Bioremediation

Given its potential antimicrobial properties, this compound could play a role in bioremediation strategies aimed at degrading environmental contaminants through microbial action.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
2-Methyl-6-phenyletinylpyridineContains phenyl and pyridine ringsAntagonistic activity on mGluR5Unique heterocyclic structure
Thiophene-based derivativesVarious substituents on thiopheneAntimicrobial and anti-inflammatoryDiverse functionalization potential
Acrylamide derivativesAcrylamide backboneVariable depending on substituentsHigh reactivity due to double bond

Case Study 1: Antimicrobial Efficacy

Research has shown that compounds with thiophene rings exhibit enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that this compound could potentially inhibit bacterial growth through enzyme interaction mechanisms.

Case Study 2: Anti-inflammatory Mechanisms

Similar compounds have been evaluated for their anti-inflammatory properties in animal models of arthritis. These studies suggest that modifications to the acrylamide structure can significantly alter the anti-inflammatory efficacy, indicating that this compound may also possess similar therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The target compound shares a core acrylamide scaffold with DM497 and DM490 but differs in substituents:

  • Thiophene vs. Furan : DM497 contains a thiophene ring, while DM490 has a furan. Thiophene’s sulfur atom enhances lipophilicity (LogP = 3.52 for DM497 vs. 3.17 for DM490) and brain permeability (LogBBB = 0.39 vs. 0.30) compared to PAM-2 (LogP = 2.965; LogBBB = 0.095) .
  • Substituent Chain : The 3-hydroxy-4,4-dimethylpentyl group in the target compound contrasts with DM497’s p-tolyl and DM490’s N-methyl-p-tolyl groups. Hydroxy and dimethyl groups may improve water solubility but reduce passive diffusion across membranes compared to aromatic or methylated chains.
Table 1: Physicochemical and Pharmacokinetic Properties
Compound Core Structure Substituent LogP LogBBB Key Target
Target Compound Acrylamide-thiophene 3-hydroxy-4,4-dimethylpentyl N/A N/A Predicted α7 nAChR
DM497 Acrylamide-thiophene p-tolyl 3.52 0.39 α7 nAChR (PAM)
DM490 Acrylamide-furan N-methyl-p-tolyl 3.17 0.30 α7 nAChR (NAM)
PAM-2 Acrylamide-furan p-tolyl 2.965 0.095 α7 nAChR (PAM)

Predictions based on structural analogs.

Pharmacological Activity

  • DM497: Acts as a positive allosteric modulator (PAM) of α7 nAChR, reducing oxaliplatin-induced neuropathic pain in mice (10 mg/kg, i.p.) .
  • DM490 : Functions as a negative allosteric modulator (NAM) of α7 nAChR, antagonizing DM497’s effects at 30 mg/kg .
  • The hydroxy group may introduce hydrogen bonding, altering receptor affinity or metabolic stability compared to DM495.
Table 2: In Vivo and In Vitro Activity
Compound α7 nAChR Modulation CaV2.2 Inhibition Antinociceptive Efficacy (Cold Plate Test)
DM497 PAM No effect ↓ Pain (10 mg/kg)
DM490 NAM No effect No effect (30 mg/kg)
Target Compound Predicted PAM Unknown Unknown

Broader Context: Related Acrylamide Derivatives

  • Anti-inflammatory Analogs : Compounds like (E)-N-(4-methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (from Menyanthes trifoliata) show significant anti-inflammatory activity (IC50 = 17.00 μM) .
  • Anticancer Derivatives: Arylcinnamide hybrids (e.g., (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide) exhibit cytotoxicity via tubulin inhibition .

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acrylamide dust .
  • Waste Disposal : Collect residues in sealed containers for incineration at ≥1200°C to prevent environmental release .

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